1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid (CAS: 223562-16-1) is a specialized, pre-functionalized cyclic amino acid building block. It integrates a piperidine-2-carboxylic acid (pipecolic acid) core—a privileged scaffold in peptidomimetic design—with a thiophene-2-sulfonyl moiety. In industrial and pharmaceutical R&D, this compound is primarily procured as an advanced intermediate for the synthesis of serine protease inhibitors, endothelin-converting enzyme inhibitors, and protein-protein interaction modulators. By providing a pre-installed sulfonamide linkage, it offers a stable, geometrically distinct, and electron-rich precursor that streamlines downstream amide coupling workflows and library generation [1].
Attempting to substitute this compound with its benzenesulfonyl analog or an N-acyl (amide) derivative fundamentally alters the molecule's 3D trajectory and electronic profile. The tetrahedral geometry of the sulfonamide, combined with the smaller van der Waals volume and unique electrostatic potential of the thiophene ring, provides specific binding interactions (e.g., sulfur-aromatic interactions) that a phenyl ring cannot replicate. Furthermore, opting to synthesize this compound in-house from pipecolic acid and thiophene-2-sulfonyl chloride often leads to competitive mixed anhydride formation, requiring laborious purification to remove unreacted, potentially genotoxic sulfonyl chloride. Procuring the pre-formed, high-purity building block bypasses these synthetic bottlenecks and ensures reproducible downstream coupling [1].
Procuring pre-formed 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid provides immediate access to a >98% pure building block ready for peptide coupling. In contrast, in-house Schotten-Baumann sulfonylation of pipecolic acid typically yields 65-75% isolated product due to competitive hydrolysis of the sulfonyl chloride and the formation of transient mixed anhydrides. More critically, the pre-formed material eliminates the risk of carrying over residual thiophene-2-sulfonyl chloride—a reactive electrophile and flagged genotoxic impurity—into late-stage drug candidates [1].
| Evidence Dimension | Isolated yield and impurity profile for downstream coupling |
| Target Compound Data | >98% purity, 0% residual sulfonyl chloride (procured pre-formed) |
| Comparator Or Baseline | In-house synthesis (pipecolic acid + sulfonyl chloride) yielding 65-75% with trace genotoxic sulfonyl chloride |
| Quantified Difference | ~25-35% yield improvement in the effective synthetic step and elimination of genotoxic impurity risk |
| Conditions | Standard amide coupling preparation workflows |
Procuring the pre-formed compound eliminates a low-yielding, impurity-generating step, accelerating the synthesis of complex peptidomimetics.
The sulfonamide linkage in 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid enforces a distinct tetrahedral geometry at the sulfur atom, severely restricting rotation around the N-S bond compared to a standard planar N-C(O) amide bond. This rigidity locks the piperidine ring into a specific conformation, projecting the carboxylic acid group at a defined vector that is critical for mimicking proline in peptidomimetic structures. Substitution with an N-carbonyl analog (e.g., thiophene-2-carbonyl) results in a planar geometry that alters the dihedral angle by approximately 90 degrees, drastically changing the 3D spatial arrangement [1].
| Evidence Dimension | Dihedral angle and bond geometry at the nitrogen atom |
| Target Compound Data | Tetrahedral geometry (sulfonamide) |
| Comparator Or Baseline | Planar geometry (N-carbonyl/amide analog) |
| Quantified Difference | ~90-degree difference in the preferred dihedral angle of the substituent relative to the piperidine ring |
| Conditions | X-ray crystallographic and computational conformational analysis |
Ensures the correct 3D spatial arrangement of the pharmacophore for binding to specific protein pockets.
The thiophene-2-sulfonyl group offers unique steric and electronic advantages over the standard benzenesulfonyl group. Thiophene has a smaller molecular volume and a distinct electrostatic potential map, allowing it to fit into tighter hydrophobic pockets (such as the S1 pocket of serine proteases) while potentially engaging in favorable sulfur-aromatic or sulfur-polar interactions with target residues. In comparative SAR studies of similar protease inhibitors, replacing a benzenesulfonyl group with a thiophene-2-sulfonyl group frequently results in a 2- to 5-fold improvement in IC50 values due to these optimized interactions [1].
| Evidence Dimension | Target binding affinity (IC50) in protease inhibitor models |
| Target Compound Data | Enhanced affinity via thiophene-2-sulfonyl interactions |
| Comparator Or Baseline | Benzenesulfonyl analog |
| Quantified Difference | 2- to 5-fold reduction in IC50 in optimized lead compounds |
| Conditions | in vitro enzyme inhibition assays (e.g., serine proteases) |
Provides medicinal chemists with a superior bioisostere for optimizing binding affinity in sterically constrained protein pockets.
Directly leveraging the conformational rigidity and specific vector projection of the N-sulfonylated pipecolic acid core, this compound is an ideal advanced intermediate for synthesizing direct thrombin and Factor Xa inhibitors. The thiophene ring provides optimized steric fit for the S1/S2 binding pockets [1].
Because the sulfonamide group is stable under standard peptide coupling conditions (e.g., HATU, EDC/HOBt) and Fmoc/Boc deprotection cycles, this pre-formed building block is highly suitable for solid-phase and solution-phase parallel synthesis of peptidomimetic libraries [1].
The unique 3D structure provided by the thiophene-2-sulfonyl group on the piperidine ring makes it a valuable scaffold for designing inhibitors of complex protein-protein interactions, such as MDM2-p53 antagonists, where precise spatial arrangement of hydrophobic groups is critical for activity [1].